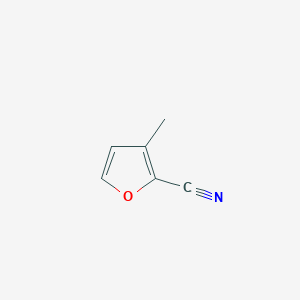

3-Methylfuran-2-carbonitrile

Description

Significance of Furan (B31954) Heterocycles in Organic Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. britannica.com This fundamental structure is a cornerstone in organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and advanced materials. numberanalytics.comnumberanalytics.com The furan ring's unique electronic properties and reactivity make it a versatile building block for synthesizing complex molecules. numberanalytics.com

Historically, furan was first isolated in 1870 from pine tar. numberanalytics.com Since then, its derivatives have become indispensable in various scientific fields. In medicinal chemistry, the furan moiety is a common scaffold in drugs, contributing to their biological activity. ijabbr.comresearchgate.net For instance, the antibiotic furazolidone (B1674277) contains a furan ring. numberanalytics.com Furthermore, furan derivatives are crucial in the development of sustainable materials, such as bioplastics and thermosetting resins derived from furfural. numberanalytics.comnumberanalytics.com The presence of the oxygen heteroatom in the furan ring imparts distinct physical and chemical properties compared to all-carbon aromatic rings like benzene, often leading to unique biological activities and material characteristics. britannica.com

General Chemical Properties and Reactivity of Nitrile Functional Groups in Aromatic Systems

The nitrile functional group, –C≡N, when attached to an aromatic system, significantly influences the ring's chemical behavior. fiveable.me The nitrile group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. fiveable.me This effect is due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electrons, creating a partial positive charge on the carbon atom of the nitrile group. fiveable.me

Aromatic nitriles are characterized by their high polarity, leading to higher boiling points compared to their nonpolar analogs. numberanalytics.comallen.in They are generally soluble in polar organic solvents. allen.in The nitrile group itself can undergo a variety of chemical transformations. These include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. allen.in

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis. fiveable.me

Cycloaddition Reactions: Aromatic nitriles can participate in cycloaddition reactions, for example, with azides to form tetrazoles. numberanalytics.com

This versatility makes aromatic nitriles valuable intermediates in organic synthesis, providing a pathway to various functional groups and heterocyclic systems. fiveable.menumberanalytics.com

Contextualization of 3-Methylfuran-2-carbonitrile within Furan Carbonitrile Derivatives

This compound belongs to the family of furan carbonitrile derivatives, which are characterized by a furan ring substituted with both a nitrile group and other functional groups. In this specific molecule, a methyl group is present at the 3-position and a nitrile group at the 2-position of the furan ring.

Derivatives of furan carboxylic acids, which are structurally related to furan carbonitriles, have been studied for their potential biological activities, including antibacterial, antifungal, and antiviral properties. ontosight.ai For instance, compounds like 5-(tert-Butyl)-3-methylfuran-2-carboxylic acid and 5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid are other examples of substituted furan derivatives that have been synthesized and investigated. ontosight.aivulcanchem.com The study of this compound and its relatives contributes to a broader understanding of how different substitution patterns on the furan ring affect chemical and biological properties.

Current Research Trends and Unaddressed Challenges in this compound Chemistry

Current research in furan chemistry is heavily focused on the sustainable production of furan derivatives from biomass and their application in materials science and pharmaceuticals. researchgate.netbohrium.com The development of efficient, metal-free catalytic systems for the synthesis of substituted furans is an active area of investigation. mdpi.com

While specific research on this compound is not extensively documented in readily available literature, the broader trends in furan chemistry suggest potential areas of interest. For example, the development of novel synthetic routes to this compound and other polysubstituted furans remains a significant goal. mdpi.com Challenges in this field include achieving high yields and selectivity, especially in large-scale production. bohrium.com

Furthermore, the exploration of the biological and material properties of this compound is an area ripe for investigation. Given that many furan derivatives exhibit significant biological activity, a systematic study of this compound and its derivatives could uncover new applications in medicinal chemistry or agrochemicals. ijabbr.comresearchgate.net The primary challenge lies in the limited availability of data specifically on this compound, necessitating foundational research into its synthesis, reactivity, and potential applications. Information on its related compound, 3-Methylfuran-2-carbonyl chloride, indicates its use as an intermediate in organic synthesis, particularly for creating pharmaceuticals and agrochemicals. cymitquimica.com This suggests a similar potential for the nitrile derivative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylfuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-5-2-3-8-6(5)4-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTHMXKTLKXPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 3 Methylfuran 2 Carbonitrile

General Synthetic Strategies for Furan-2-carbonitrile Derivatives

The foundational methods for synthesizing the furan-2-carbonitrile scaffold are crucial for developing routes to its more substituted analogues, including the 3-methyl derivative.

A classic and reliable method for installing a nitrile group onto an aromatic ring is the dehydration of a primary amide. In this context, furan-2-carboxamide, which can be derived from the corresponding furan-2-carboxylic acid, serves as a common precursor. ontosight.ai The reaction involves the removal of a water molecule from the carboxamide group (-CONH₂) to yield the nitrile group (-C≡N). This transformation is typically achieved using a variety of dehydrating agents.

Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), and trifluoroacetic anhydride (B1165640) (TFAA). The choice of reagent can depend on the scale of the reaction and the presence of other functional groups in the molecule. For industrial-scale synthesis, vapor-phase dehydration over metal oxide catalysts is also a viable method.

Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent | |

| Thionyl Chloride (SOCl₂) | Refluxing in an inert solvent, sometimes with a base | |

| Phosphoryl Chloride (POCl₃) | Often used with a base like pyridine (B92270) or in a solvent like DMF | |

| Trifluoroacetic Anhydride (TFAA) | Mild conditions, often with a base like pyridine or triethylamine |

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The introduction of a cyano group onto a furan (B31954) ring can be efficiently accomplished by the cyanation of a halo-furan, typically 2-bromofuran (B1272941) or 2-iodofuran.

A widely used method involves a palladium-catalyzed reaction with a cyanide source. ontosight.ai Copper(I) cyanide (CuCN) is a common cyanating agent in these reactions, often used in conjunction with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or a catalyst system generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand. ontosight.aiaksaray.edu.tr Other cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or even CO₂/NH₃ under specific nickel-catalysis conditions, have also been developed for the cyanation of various aromatic and heteroaromatic systems. nih.gov

Table 2: Example Catalyst Systems for Cyanation of Aryl Halides

| Catalyst | Ligand | Cyanide Source | Typical Substrate | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | DPPF | KCN | Aryl Triflates | oup.com |

| Pd(OAc)₂ | Phosphine Ligands | CuCN | Aryl Halides | ontosight.ai |

| NiBr₂ | dppe | CO₂/NH₃ | α-Aryl Amines | nih.gov |

| RuCl₃·3H₂O | - | NaCN | Tertiary Amines | researchgate.net |

Specific Approaches for 3-Methylfuran-2-carbonitrile Synthesis

While general methods provide a blueprint, the specific synthesis of this compound requires a strategy that correctly places both the methyl and cyano groups on the furan ring.

A logical approach to synthesizing this compound is to start with a furan derivative that already contains one of the required substituents and then introduce the second.

One plausible pathway begins with the synthesis of 3-methylfuran-2-carboxylic acid. Research has shown that furan-2-carboxylic acid can undergo lithiation followed by reaction with an electrophile like methyl iodide to produce a mixture of 5-methylfuran-2-carboxylic acid and the desired 3-methylfuran-2-carboxylic acid. arkat-usa.orgresearchgate.net Once isolated, the 3-methylfuran-2-carboxylic acid can be converted into 3-methylfuran-2-carbonyl chloride using a reagent like thionyl chloride. This acid chloride can then be reacted with ammonia (B1221849) to form 3-methylfuran-2-carboxamide (B2852644), which can subsequently be dehydrated to the target nitrile, this compound, using the methods described in section 2.1.1. chemicalbook.com

An alternative route could involve the direct cyanation of a 3-methylfuran (B129892) derivative. This would require the regioselective introduction of a halogen (e.g., bromine or iodine) at the C2 position of 3-methylfuran, followed by a palladium-catalyzed cyanation as detailed in section 2.1.2.

Constructing the furan ring from acyclic precursors is a powerful strategy for controlling the substitution pattern. Several classic and modern ring-forming reactions can be considered for the synthesis of this compound.

The Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a fundamental method for preparing furans. wikipedia.orgorganic-chemistry.orgambeed.com To obtain this compound via this route, one would need to synthesize a 1,4-dicarbonyl precursor that incorporates the necessary methyl and cyano functionalities at the correct positions for cyclization.

The Feist-Benary furan synthesis is another classic method that reacts α-halo ketones with β-dicarbonyl compounds in the presence of a base like pyridine or ammonia. wikipedia.orgambeed.com By carefully selecting the starting materials, it is possible to construct highly substituted furans. For instance, the reaction of an α-halo ketone with a β-ketonitrile could potentially lead to the formation of a furan ring bearing a nitrile group. Adapting this method would require a combination of reactants that results in the desired 2-cyano-3-methyl substitution pattern.

Advanced Catalytic Methods in Furan Synthesis Relevant to this compound

Recent advances in catalysis have opened up new, efficient pathways to polysubstituted furans that could be adapted for the synthesis of this compound.

Transition-metal catalyzed cycloisomerization reactions have become a prominent tool. These methods often use gold, palladium, or rhodium catalysts to transform acyclic starting materials, such as enynes or propargylic alcohols, into furan rings under mild conditions. organic-chemistry.orgacs.org For example, a suitably designed propargylic ester tethered to an enol ether can undergo a tandem migration, cycloaddition, and aromatization to form a furan ring.

Multicomponent reactions (MCRs) offer a highly convergent approach, combining three or more starting materials in a single pot to rapidly build molecular complexity. Phosphine-catalyzed MCRs have been developed to prepare tri- or tetrasubstituted furans from activated olefins and acyl chlorides. nih.gov Similarly, scandium(III)-catalyzed [3+2] cyclization reactions between acylacetonitriles and hydroxyacetone (B41140) derivatives provide access to functionalized furans. researchgate.net These strategies could potentially be tailored by selecting appropriate starting materials to yield this compound.

A metal-free approach using a base catalyst has also been reported for the synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds, highlighting a move towards more sustainable synthetic methods. mdpi.com

Nickel-Catalyzed Reactions for Benzo[b]furan Derivatives

Nickel catalysis provides powerful tools for the formation of heterocyclic systems, including furan and its derivatives. rsc.org While much of the literature focuses on benzo[b]furan synthesis, the underlying principles are applicable to simpler furan cores. Nickel-catalyzed cross-coupling reactions, for instance, can activate traditionally unreactive C-F bonds in fluorinated benzofurans for coupling with arylboronic acids, a process that can be conducted at room temperature. beilstein-journals.org Bimetallic nickel-containing catalysts, such as Ni-Fe systems supported on carbon nanotubes, have demonstrated high activity in the hydrogenation and hydrogenolysis of furan derivatives like hydroxymethylfurfural (HMF). frontiersin.orgnih.gov These reactions showcase nickel's ability to facilitate transformations on the furan ring and its substituents. frontiersin.orgnih.gov

Methodologies such as the nickel-catalyzed cycloisomerization of phenoxy acrylic acid derivatives offer a direct route to furan-containing bicyclic systems. chim.it This type of transformation, involving an oxidative cyclization step, could be adapted for the synthesis of substituted monocyclic furans. rsc.org The choice of ligands, such as bipyridine or phenanthroline, is often crucial for directing the reactivity and achieving high efficiency in these nickel-catalyzed systems. rsc.org

Table 1: Examples of Nickel-Catalyzed Reactions for Furan Systems

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Ni(cod)₂ / PCy₃ | Cross-coupling (C-F activation) | 2-Fluoronaphtho[2,1-b]furan, Arylboronic acids | Arylated naphthofuran | beilstein-journals.org |

| Ni-Fe/CNT | Selective Hydrogenation | Hydroxymethylfurfural (HMF) | Bis(hydroxymethyl)furan (BHMF), 2,5-Dimethylfuran (DMF) | frontiersin.orgnih.gov |

This table is generated based on data from the text.

Palladium-Catalyzed Cross-Coupling Strategies for Heteroaromatic Systems

Palladium catalysis is a cornerstone of modern organic synthesis, offering robust methods for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.com Cross-coupling reactions such as the Suzuki and Heck reactions are particularly effective for introducing functional groups to a furan core. mdpi.com The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is a common strategy for preparing 2,3-disubstituted benzo[b]furans, which serve as important structural motifs. nih.gov This approach involves the palladium/copper-catalyzed coupling of an o-iodoanisole with a terminal alkyne, followed by an electrophilic cyclization to form the fused furan ring. nih.gov

These strategies can be extended to the synthesis of highly functionalized furans. For instance, palladium-catalyzed domino reactions, which combine multiple bond-forming events in a single operation, allow for the rapid assembly of complex molecules. rsc.org One such process involves a Heck cyclization/cross-coupling cascade to produce furan-bearing indolo[2,1-α]isoquinolines. rsc.org Similarly, the coupling of 2-bromobenzofurans with alkenylaluminum reagents, catalyzed by a PdCl₂/XantPhos system, yields 2-alkenylbenzofurans in excellent yields. rsc.org The versatility of palladium catalysis allows for the creation of diverse furan derivatives by carefully selecting the coupling partners and reaction conditions. mdpi.combenthamdirect.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Furan Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling / Cyclization | o-Iodoanisoles, Terminal alkynes | 2,3-Disubstituted benzo[b]furans | nih.gov |

| Pd(OAc)₂ | Domino Heck Cyclization / Cross-Coupling | Alkene-tethered indoles, (E)-β-chlorovinyl ketones | Furan-bearing indolo[2,1-α]isoquinolines | rsc.org |

This table is generated based on data from the text.

C-H Activation and Functionalization for Furan Cores

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying organic molecules. nih.govresearchgate.net However, its application to furan cores presents significant challenges due to the high sensitivity of the furan ring to harsh conditions like strong acids or oxidants. nih.govresearchgate.net The furan ring possesses C-H bonds of different reactivities, with the C2 and C5 positions being more reactive than the C3 and C4 positions. researchgate.net

Despite these difficulties, catalytic methods are being developed to achieve the selective functionalization of furan's less reactive C-H bonds. nih.govresearchgate.net Transition-metal-catalyzed approaches, particularly with palladium, have enabled the direct alkylation and arylation of furan rings. nih.gov For example, a palladium-catalyzed cascade involving C-H activation and cyclization has been used to construct complex polycyclic alkaloids containing a furan moiety. nih.gov Metal-free methods, which leverage the inherent electron-rich nature of the furan ring, also provide a pathway for C-H functionalization under mild conditions. nih.gov These advanced strategies offer a direct route to substituted furans that would be difficult to access through traditional methods. nih.govchemrxiv.org

Strategic Precursor Synthesis and Derivatization for Furan Carbonitrile Formation

The synthesis of this compound often proceeds through a multi-step sequence involving the preparation of a key precursor, typically a carboxylic acid or ester, followed by its conversion to the nitrile.

Preparation of 3-Methylfuran Carboxylic Acid Esters as Intermediates

The most direct precursor to this compound is 3-methylfuran-2-carboxylic acid or its corresponding ester. A reported method for synthesizing the acid involves the lithiation of furan-2-carboxylic acid and subsequent reaction with carbon dioxide. arkat-usa.org This regioselective carboxylation yields a mixture of 3-methylfuran-2-carboxylic acid and 5-methylfuran-2-carboxylic acid. arkat-usa.org The desired 3-methyl isomer can then be isolated and esterified. arkat-usa.org

The ester, methyl 3-methyl-2-furoate, can be prepared via the esterification of 2-oxo-3-methylfuroic acid with methanol (B129727). chembk.com Another approach involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement, which provides a route to furan-3-carboxylic acid and its derivatives. researchgate.net These methods provide reliable access to the key ester intermediate required for the final conversion to the nitrile.

Table 3: Synthesis of 3-Methylfuran-2-Carboxylic Acid and its Methyl Ester

| Starting Material | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| Furan-2-carboxylic acid | 1. LDA, THF, -78°C; 2. CO₂ | 3-Methylfuran-2-carboxylic acid & 5-Methylfuran-2-carboxylic acid | 83% (mixture) | arkat-usa.org |

| 3-Methylfuran-2-carboxylic acid | Methanol, TMSCl | Methyl 3-methyl-2-furoate | - | arkat-usa.org |

This table is generated based on data from the text.

Conversion of Carboxylic Acid Derivatives to Nitriles

The nitrile functional group is a valuable motif in many biologically active molecules and synthetic intermediates. thieme-connect.comthieme-connect.de It can be synthesized from carboxylic acids through several methods. The most common route is the dehydration of a primary amide. ebsco.com The primary amide precursor, in this case, 3-methylfuran-2-carboxamide, can be readily prepared from the corresponding carboxylic acid or ester.

A facile, two-step conversion involves first treating the carboxylic acid with a promoter like triflic anhydride and aqueous ammonium (B1175870) hydroxide (B78521) to form the primary amide. thieme-connect.comthieme-connect.de The same promoter, triflic anhydride, can then be used to dehydrate the primary amide to afford the nitrile in high yield with good functional group tolerance. thieme-connect.comthieme-connect.de Other methods for the direct conversion of carboxylic acids to nitriles exist, such as reactions using acetonitrile (B52724) as both a reagent and solvent under high-temperature/high-pressure continuous-flow conditions, or using various catalytic systems. researchgate.netorganic-chemistry.org These transformations provide efficient pathways to convert the prepared 3-methylfuran-2-carboxylic acid or its amide derivative into the final target compound, this compound. thieme-connect.comthieme-connect.de

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzo[b]furan |

| 2-Fluoronaphtho[2,1-b]furan |

| Hydroxymethylfurfural (HMF) |

| Bis(hydroxymethyl)furan (BHMF) |

| 2,5-Dimethylfuran (DMF) |

| Phenoxy acrylic acid |

| o-Iodoanisole |

| Indolo[2,1-α]isoquinoline |

| (E)-β-chlorovinyl ketone |

| 2-Bromobenzofuran |

| 3-Methylfuran-2-carboxylic acid |

| Furan-2-carboxylic acid |

| 5-Methylfuran-2-carboxylic acid |

| Methyl 3-methyl-2-furoate |

| 2-Oxo-3-methylfuroic acid |

| 4-Trichloroacetyl-2,3-dihydrofuran |

| Furan-3-carboxylic acid |

| 3-Methylfuran-2-carboxamide |

Chemical Reactivity and Transformation Studies of 3 Methylfuran 2 Carbonitrile

Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in 3-Methylfuran-2-carbonitrile is highly polarized, rendering the carbon atom electrophilic. This inherent reactivity allows for a variety of nucleophilic additions and transformations into other important functional groups such as amides, amines, and carboxylic acids.

The electrophilic carbon of the nitrile is susceptible to attack by a range of nucleophiles. A prominent example is the addition of organometallic reagents, such as Grignard reagents (R-MgX). This reaction proceeds via nucleophilic addition to the carbon-nitrogen triple bond, forming an intermediate imine anion which, upon acidic workup, yields a ketone. For instance, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would be expected to produce the corresponding 2-acyl-3-methylfuran.

Another important class of nucleophilic additions involves hydride reagents. Strong hydride donors like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, as will be discussed in more detail in section 3.1.3.

These nucleophilic addition reactions are fundamental to the synthetic utility of this compound, providing pathways to a variety of substituted furan (B31954) derivatives.

The conversion of nitriles to amides is a synthetically valuable transformation. While traditional methods often require harsh acidic or basic conditions, modern catalysis offers milder alternatives. Manganese-pincer complexes have emerged as effective catalysts for the hydration of nitriles. dntb.gov.uarsc.org This catalytic system operates through a metal-ligand cooperation mechanism, where the manganese center activates the nitrile group, facilitating the nucleophilic attack of water. dntb.gov.uarsc.org

The reaction is generally tolerant of a wide range of functional groups, making it suitable for complex molecules. dntb.gov.ua Although not specifically documented for this compound, the broad substrate scope of this methodology, which includes various aromatic and heteroaromatic nitriles, suggests its applicability. dntb.gov.uabohrium.com The expected product of such a reaction would be 3-Methylfuran-2-carboxamide (B2852644).

Table 1: Representative Conditions for Manganese-Pincer-Catalyzed Nitrile Hydration

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Mn-pincer complex | tert-Butanol | 90 | 24 | Moderate to Good |

Data is based on general findings for nitrile hydration and is illustrative for the potential reaction of this compound. dntb.gov.ua

The reduction of the nitrile group in this compound to a primary amine, (3-methylfuran-2-yl)methanamine, opens avenues for further functionalization. Sustainable catalytic methods employing earth-abundant metals like iron and manganese have been developed for this purpose.

Iron-pincer complexes have proven effective in the selective hydrogenation of nitriles to primary amines. rsc.orgexlibrisgroup.comresearchgate.net These reactions often proceed under relatively mild conditions and demonstrate good functional group tolerance. The "hydrogen borrowing" or "acceptorless dehydrogenative coupling" mechanism involves the temporary oxidation of a hydrogen donor (like an alcohol solvent) to an aldehyde or ketone, with the released hydrogen being used to reduce the nitrile.

Manganese-catalyzed reductions offer another green alternative. A manganese(I) alkyl complex, for example, has been shown to catalyze the reduction of various nitriles at room temperature using amine boranes as the reducing agent. dntb.gov.uarsc.orgbohrium.comresearchgate.nettuwien.at This method is characterized by its mild conditions and proceeds through a plausible mechanistic scenario involving two catalytic cycles: one for the productive reduction of the nitrile and another for hydrogen evolution. rsc.orgbohrium.com

Table 2: Comparison of Catalytic Systems for Nitrile Reduction to Amines

| Catalytic System | Catalyst | Reducing Agent | Key Features |

|---|---|---|---|

| Iron-Catalyzed Hydrogen Borrowing | Fe(PNP) pincer complex | H₂ or alcohol | Good selectivity, mild conditions |

| Manganese-Catalyzed with Amine Boranes | Mn(I) alkyl complex | Amine boranes | Room temperature reaction |

This table presents general data for nitrile reduction and is intended to be representative for this compound. dntb.gov.uarsc.orgrsc.orgbohrium.com

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org For this compound, this transformation would yield 3-Methylfuran-2-carboxylic acid.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Alternatively, base-catalyzed hydrolysis can be achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). This process initially forms a carboxylate salt and ammonia (B1221849). Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. Given the potential sensitivity of the furan ring to strong acids, a carefully controlled basic hydrolysis followed by acidification might be the preferred method.

Reactivity of the Furan Ring System in this compound

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by both the inherent electronic properties of the furan ring and the directing effects of the substituents.

In general, electrophilic substitution on a furan ring preferentially occurs at the C2 (α) position due to the superior stabilization of the cationic intermediate through resonance involving the oxygen atom. pearson.comonlineorganicchemistrytutor.comquora.comchemicalbook.com When the C2 position is already substituted, as in this compound, the incoming electrophile is directed to the available C5 position.

The substituents on the furan ring in this compound exert competing electronic effects. The methyl group at the C3 position is an electron-donating group, which activates the ring towards electrophilic attack and would typically direct incoming electrophiles to the C2 and C5 positions. Conversely, the nitrile group at the C2 position is a strongly electron-withdrawing and deactivating group. Through its inductive and resonance effects, it reduces the electron density of the furan ring, making it less reactive towards electrophiles compared to unsubstituted furan.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-3-methylfuran-2-carbonitrile |

| Halogenation | Br⁺, Cl⁺ | 5-Bromo-3-methylfuran-2-carbonitrile, 5-Chloro-3-methylfuran-2-carbonitrile |

| Sulfonation | SO₃ | 3-Methyl-2-cyanofuran-5-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-3-methylfuran-2-carbonitrile |

The predicted products are based on the established principles of electrophilic aromatic substitution on substituted furans.

Oxidation Reactions and Pathways

The oxidation of the furan ring in derivatives such as this compound is a key transformation pathway, particularly in atmospheric chemistry. While direct studies on this compound are limited, extensive research on the closely related compound 3-methylfuran (B129892) provides significant insight. The oxidation is primarily initiated by atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine (Cl) atoms. copernicus.orgresearchgate.net

The principal mechanism involves the addition of the oxidant to the C=C double bonds of the furan ring. copernicus.orgresearchgate.net For instance, the reaction with OH radicals leads to the formation of an intermediate alkyl radical, which can then undergo ring-opening. This process typically results in the formation of unsaturated dicarbonyl compounds. copernicus.orgresearchgate.net In the case of 3-methylfuran oxidation by OH and NO₃ radicals, major products identified include 2-methylbutenedial and 3-methyl-2,5-furanodione. copernicus.orgresearchgate.net It is anticipated that the furan ring of this compound would follow a similar oxidative degradation pathway, yielding analogous ring-opened products, with the nitrile group remaining intact under these conditions.

The presence of pollutants such as sulfur dioxide (SO₂) and ammonia (NH₃) can influence the photooxidation process, promoting the formation of secondary organic aerosols (SOA). researchgate.net

Photochemical Isomerization and Ring-Opening Mechanisms

The photochemistry of furan derivatives is characterized by isomerization and ring-opening reactions, proceeding through high-energy intermediates. Studies on analogous compounds suggest that upon irradiation, this compound would likely undergo complex transformations.

Direct and sensitized photolysis of furan derivatives can lead to the formation of cyclopropene (B1174273) intermediates or "Dewar furan" isomers. netsci-journal.comnih.gov For furan-2-carbonitrile, irradiation in the presence of methanol (B129727) yields isomeric products resulting from the Michael addition of methanol to a cyclopropenyl intermediate. netsci-journal.com This indicates that the nitrile group influences the reaction pathway.

Separately, the mercury-sensitized irradiation of 3-methylfuran results in ring contraction to form 1-methylcyclopropene (B38975) via a methyl-substituted cyclopropene carboxyaldehyde intermediate, which then decarbonylates. netsci-journal.comibm.com Direct irradiation of 3-methylfuran also produces ring-opened isomers and facilitates a low-yield transformation to 2-methylfuran. ibm.com

Based on these findings, the photochemical isomerization of this compound can be expected to proceed via the formation of a cyanocyclopropene derivative, potentially leading to various ring-contracted or ring-opened products depending on the specific reaction conditions. researchgate.net

Radical-Initiated Reactions and Product Formation

Radical-initiated reactions are a dominant degradation pathway for furan compounds in the atmosphere. The reactions of 3-methylfuran with OH, NO₃, and Cl radicals have been studied extensively, providing a model for the reactivity of this compound. copernicus.orgsemanticscholar.org The primary reaction mechanism is the addition of the radical to the furan ring, followed by subsequent reactions that can lead to ring-opening or the formation of functionalized furanones. researchgate.netnih.gov

In the presence of nitrogen oxides (NO), the gas-phase reaction of OH radicals with 3-methylfuran yields HC(O)C(CH₃)=CHCHO, a mixture of E- and Z-isomers of an unsaturated 1,4-dicarbonyl, with a molar formation yield of 38 ± 2%. nih.govsemanticscholar.org Other products observed from the radical-initiated reactions of 3-methylfuran include hydroxy-methylfuranones and, in the case of NO₃ radical reactions, nitrated compounds. copernicus.orgresearchgate.net

The table below summarizes the major products identified from the reaction of various atmospheric radicals with 3-methylfuran, which serves as a proxy for the expected reactivity of the furan ring in this compound.

| Radical Species | Major Identified Products from 3-Methylfuran | Reference |

| OH | 2-methylbutenedial, 3-methyl-2,5-furanodione, hydroxy-methylfuranones | copernicus.orgresearchgate.net |

| NO₃ | 2-methylbutenedial, 3-methyl-2,5-furanodione, hydroxy-methylfuranones, nitrated compounds | copernicus.orgresearchgate.net |

| Cl | Chlorinated methylfuranones, hydroxy-methylfuranones, 3-furaldehyde (B129913) | copernicus.orgresearchgate.net |

Reactivity of the Methyl Group at the 3-Position

α-Alkylation and Functionalization of Activated C-H Bonds

The methyl group at the 3-position of the furan ring possesses activated C-H bonds that can be targeted for functionalization. While direct alkylation studies on this compound are not widely reported, research on similar structures demonstrates the feasibility of such transformations.

A notable example is the Palladium(II)-catalyzed γ-C-H alkylation of 3-methylfuran-2-carboxamide, which utilizes an 8-aminoquinoline (B160924) bidentate directing group. researchgate.net This methodology enables the coupling of the methyl group with various primary and secondary alkyl iodides, showcasing a pathway for building molecular complexity from the activated C-H bonds of the methyl substituent. Although this study uses a carboxamide instead of a carbonitrile, it establishes a key principle for the functionalization of the 3-methyl group in related furan-2-substituted systems.

The table below presents examples of the sp³ γ-C-H alkylation of a 3-methylfuran-2-carboxamide derivative with different alkyl iodides. researchgate.net

| Alkyl Iodide | Product |

| Iodocyclohexane | N-(quinolin-8-yl)-3-(cyclohexylmethyl)furan-2-carboxamide |

| 1-Iodopentane | N-(quinolin-8-yl)-3-(hexyl)furan-2-carboxamide |

| 1-Iodo-3-phenylpropane | N-(quinolin-8-yl)-3-(4-phenylbutyl)furan-2-carboxamide |

| 1-Iodo-2-methylpropane | N-(quinolin-8-yl)-3-(3-methylbutyl)furan-2-carboxamide |

Oxidative Transformations of the Methyl Group

The methyl group at the 3-position can undergo oxidative transformations, distinct from the oxidation of the furan ring itself. One documented pathway is the abstraction of a hydrogen atom from the methyl group by radical species. copernicus.orgresearchgate.net

In studies of the atmospheric degradation of 3-methylfuran by chlorine atoms and nitrate radicals, the formation of 3-furaldehyde has been confirmed. copernicus.orgresearchgate.net This product is a direct result of the oxidation of the methyl group to an aldehyde. This H-atom abstraction pathway competes with the radical addition to the furan ring, and its significance can vary depending on the specific radical and reaction conditions. This demonstrates that the methyl group is a reactive site for oxidative processes, potentially leading to the formation of corresponding aldehydes, carboxylic acids, or other oxidized derivatives of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Methylfuran-2-carbonitrile. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl group and the two protons on the furan (B31954) ring. The electron-withdrawing nature of the nitrile group at the C2 position significantly influences the chemical shifts of the ring protons. The proton at the C5 position is expected to be the most deshielded due to its proximity to the electronegative oxygen atom and the influence of the nitrile group.

The ¹³C NMR spectrum will display six unique signals, corresponding to the five carbons of the 3-methylfuran (B129892) ring and the carbon of the nitrile group. The chemical shifts of the furan ring carbons are influenced by both the methyl substituent at C3 and the nitrile substituent at C2. The nitrile carbon itself is expected to appear in the characteristic downfield region for cyano groups.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 6.3 - 6.5 | Doublet | 1.5 - 2.5 |

| H5 | 7.3 - 7.5 | Doublet | 1.5 - 2.5 |

| -CH₃ | 2.1 - 2.3 | Singlet | N/A |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 125 - 135 |

| C3 | 140 - 150 |

| C4 | 110 - 120 |

| C5 | 145 - 155 |

| -CH₃ | 12 - 16 |

| -CN | 110 - 118 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a cross-peak between the signals of the H4 and H5 protons, confirming their scalar coupling relationship across the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. The expected correlations are:

H4 with C4

H5 with C5

The methyl protons with the methyl carbon

The methyl protons showing correlations to C2, C3, and C4.

H4 showing correlations to C2, C3, and C5.

H5 showing correlations to C2 and C4.

Crucially, correlations from H5 to the nitrile carbon (C≡N) would firmly establish the position of the cyano group at C2.

Advanced NMR techniques can provide deeper insights into the formation and reactivity of furan derivatives.

In-Situ NMR: This technique allows for the real-time monitoring of a chemical reaction within an NMR tube. For the synthesis of this compound, in-situ NMR could be used to track the consumption of reactants and the formation of the product, as well as to identify any reaction intermediates or byproducts. This provides valuable kinetic and mechanistic data.

Hyperpolarized NMR: Hyperpolarization techniques can dramatically enhance NMR signal intensities, sometimes by several orders of magnitude. hmdb.cachemicalbook.comhmdb.ca This increased sensitivity allows for the detection of low-concentration or transient species that would be invisible to conventional NMR. hmdb.cachemicalbook.com In the context of furan chemistry, hyperpolarized NMR has been used to investigate elusive pathways in reactions such as the acid-catalyzed oxidation of furfural. hmdb.cachemicalbook.comhmdb.ca A similar approach could be applied to study the mechanisms of reactions involving this compound, potentially revealing short-lived intermediates and clarifying complex reaction networks.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by the absorption bands corresponding to the nitrile group and the furan ring.

Nitrile Group (C≡N): A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹. The intensity and exact position of this band are characteristic of the nitrile functional group conjugated with the furan ring.

Furan Moiety: The furan ring exhibits several characteristic vibrations:

C=C Stretching: Bands in the region of 1500-1650 cm⁻¹ are expected due to the double bonds within the aromatic ring.

C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage in the furan ring typically appears in the 1000-1300 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear at lower frequencies (700-900 cm⁻¹).

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| C=C Stretch (Furan Ring) | 1500 - 1650 | Medium to Strong |

| C-O-C Stretch (Furan Ring) | 1000 - 1300 | Strong |

| C-H Out-of-Plane Bend | 700 - 900 | Medium to Strong |

IR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, for instance, from a precursor such as 3-methylfuran-2-carbaldehyde via its oxime, reaction progress could be monitored by:

The disappearance of the carbonyl (C=O) stretching band of the starting aldehyde.

The appearance of the characteristic sharp and strong C≡N stretching band of the nitrile product.

This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading, ensuring efficient conversion to the desired product.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms. For this compound, with the chemical formula C₆H₅NO, the theoretical exact mass can be calculated as follows:

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 5 | 1.007825 | 5.039125 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 107.037114 |

Experimental determination of the molecular ion's mass-to-charge ratio using HRMS would be expected to yield a value extremely close to this theoretical exact mass, thereby confirming the elemental composition of this compound.

Expected Fragmentation Pathways:

Loss of HCN: A common fragmentation pathway for nitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 u).

Loss of CO: Furan rings can undergo fragmentation involving the loss of carbon monoxide (CO) (28 u).

Loss of a Methyl Radical: Cleavage of the methyl group (CH₃) would result in a fragment with a mass loss of 15 u.

Ring Opening and Rearrangement: Complex rearrangements following the initial fragmentation events are also possible, leading to a variety of smaller fragment ions.

A hypothetical fragmentation table for this compound is presented below:

| m/z | Possible Fragment | Neutral Loss |

| 107 | [C₆H₅NO]⁺• (Molecular Ion) | - |

| 80 | [C₅H₅O]⁺ | HCN |

| 79 | [C₅H₄N]⁺ | CO |

| 92 | [C₅H₂NO]⁺ | CH₃ |

Analysis of the relative abundances of these and other potential fragments in an experimental mass spectrum would provide strong evidence for the structural confirmation of this compound.

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation than electron ionization, often preserving the molecular ion. This is particularly useful for confirming the molecular weight of a compound. In CIMS, a reagent gas is ionized, and these ions then react with the analyte molecules to produce analyte ions, typically protonated molecules [M+H]⁺.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a form of CIMS used for the real-time monitoring of volatile organic compounds (VOCs). usda.govyoutube.com It utilizes H₃O⁺ ions to protonate analyte molecules with a proton affinity higher than that of water. usda.gov This technique is highly sensitive and can provide quantitative data on the concentration of VOCs in a sample. youtube.com

While specific studies on the analysis of this compound using CIMS or PTR-MS were not identified in the search, these techniques would be valuable for analyzing its presence in complex mixtures, such as in the headspace of a reaction mixture or in environmental samples. For instance, PTR-MS could be employed to monitor the formation or degradation of this compound in real-time during a chemical process. The high mass resolution of modern PTR-TOF-MS instruments would allow for the separation of isobaric compounds, aiding in the unambiguous identification of the target molecule. epa.govresearchgate.net

Chromatographic Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. GC is well-suited for the analysis of volatile compounds like furan derivatives. nih.gov The purity of a this compound sample can be determined by GC. A pure sample should ideally produce a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities.

The separation of isomers is a key application of GC. For instance, different isomers of methylfuran can be successfully separated using appropriate GC columns and temperature programs. nih.govresearchgate.net This capability is crucial for ensuring that a sample of this compound is free from other isomeric impurities. The choice of the GC column's stationary phase is critical for achieving good separation.

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component.

GC-MS is extensively used for the analysis of furan and its derivatives in various matrices. usda.govnih.govresearchgate.net By comparing the obtained mass spectrum of a peak with a library of known spectra (like the NIST library), the identity of the compound can be confirmed. nih.gov In the case of analyzing a sample containing this compound, GC-MS would not only confirm the retention time of the compound but also provide its mass spectrum, allowing for unambiguous identification and structural confirmation through fragmentation analysis. This technique is also invaluable for identifying any impurities present in the sample.

Strategies for Derivatization to Enhance Chromatographic Performance

For compounds like this compound, which may exhibit challenging behaviors in gas chromatography (GC) due to polarity, derivatization is a key strategy to improve analytical performance. This process involves chemically modifying the analyte to create a derivative with more favorable properties, such as increased volatility and thermal stability, leading to better peak shape and sensitivity. youtube.com

Silylation: This is one of the most common derivatization techniques in GC analysis. youtube.com It involves replacing active hydrogen atoms, such as those in hydroxyl or amine groups (though not present in the parent this compound, they may be present in its metabolites or related reaction products), with a trimethylsilyl (TMS) group. phenomenex.com This substitution reduces the compound's polarity and its potential for hydrogen bonding, thereby increasing its volatility. youtube.comphenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov The use of catalysts can enhance the derivatization yield, particularly for sterically hindered compounds. nih.gov

Esterification: The nitrile group in this compound can be converted into an ester. This transformation is a potentially useful derivatization method, as esters are often more volatile and exhibit better chromatographic behavior than the corresponding nitriles. sinica.edu.tw The Pinner reaction, for instance, can convert a wide range of aliphatic and aromatic nitriles into esters using an alcohol in the presence of an acid catalyst. commonorganicchemistry.comgoogle.com Another approach involves using chlorotrimethylsilane and an alcohol to achieve the transformation under relatively mild conditions. sinica.edu.tw

Methoxime-Trimethylsilylation (MOX-TMS): This two-step derivatization is particularly useful for compounds containing carbonyl groups (ketones and aldehydes), which might be present as metabolites or degradation products of this compound. The first step, methoximation, involves reacting the carbonyl group with a methoxylamine reagent to form a methoxime. This step stabilizes the carbonyl group and prevents tautomerization. youtube.com The subsequent silylation step then targets any other active hydrogens in the molecule, further increasing volatility for GC-MS analysis. youtube.com

Table 1: Derivatization Strategies for GC Analysis This table is interactive. Click on the headers to sort.

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Purpose |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, TMSI | Active Hydrogens (e.g., -OH, -NH) | Increases volatility, reduces polarity, improves thermal stability. phenomenex.com |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) + Acid Catalyst | Nitrile (-CN) | Converts nitrile to a more volatile ester, improving peak shape. commonorganicchemistry.com |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. nih.gov Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data for this compound This table presents expected data based on typical values for similar structures.

| Parameter | Expected Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |

| C(2)–C≡N Bond Length | ~1.14 Å | Confirms the triple bond character of the nitrile group. |

| C(3)–CH₃ Bond Length | ~1.51 Å | Typical length for a C(sp²)–C(sp³) single bond. |

| Furan Ring Bond Angles | 106-110° | Reveals any strain or distortion in the five-membered ring. |

| Molecular Conformation | Planar | Confirms the expected flat geometry of the furan ring system. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For conjugated systems like this compound, the primary electronic transition observed is typically a π→π* transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. globalresearchonline.net

Studies on substituted 2-furonitriles show that the position of the absorption maximum (λmax) is sensitive to the nature and position of substituents on the furan ring. chemicalpapers.com The furan ring itself has an absorption maximum around 205 nm. nist.gov The addition of a nitrile group and a methyl group, which extend the conjugated system, is expected to cause a bathochromic (red) shift to longer wavelengths. The solvent can also influence the λmax. chemicalpapers.com This technique is valuable for confirming the presence of the conjugated furan system and for quantitative analysis using the Beer-Lambert law.

Table 3: Electronic Transitions of Furan Derivatives This table is interactive. Use the search box to filter results.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|

| Furan | ~205 | ~10,000 | π→π* |

| 2-Furonitrile | ~242 | Not specified | π→π* chemicalpapers.com |

| 5-Phenyl-2-furonitrile | ~294 | Not specified | π→π* chemicalpapers.com |

| This compound (Predicted) | ~230-250 | Not specified | π→π* |

Isotope Tracking and Stable Isotope Dilution Analysis (SIDA) for Mechanistic and Quantitative Studies

Isotope tracking and Stable Isotope Dilution Analysis (SIDA) are indispensable tools for elucidating metabolic pathways and for achieving highly accurate quantification of analytes in complex matrices. nih.govnih.gov

Isotope Tracking: This method involves introducing a molecule labeled with a stable isotope (e.g., ¹³C, ²H, ¹⁵N) into a biological system. nih.govresearchgate.net By tracing the path of the isotopic label through various metabolic products using mass spectrometry, the metabolic fate of the parent compound can be determined. For this compound, a ¹³C-labeled version could be used to identify its metabolites, confirming whether the methyl group, furan ring, or nitrile group undergoes transformation.

Stable Isotope Dilution Analysis (SIDA): SIDA is considered a gold-standard method for quantification. researchgate.net It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. nih.gov The labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and chromatographic analysis. nih.govresearchgate.net By measuring the ratio of the unlabeled analyte to the labeled standard using mass spectrometry, highly accurate and precise quantification can be achieved, as any sample loss or matrix effects during the analytical process will affect both the analyte and the standard equally. nih.gov For example, deuterated furan (furan-d4) is commonly used as an internal standard for the quantification of furan in various food matrices. nih.gov

Table 4: Application of Isotope-Based Methods

| Method | Isotopic Label | Application for this compound | Analytical Technique |

|---|---|---|---|

| Isotope Tracking | ¹³C, ¹⁵N | Elucidating metabolic pathways and identifying novel metabolites. nih.gov | LC-MS/MS, GC-MS |

| SIDA | ²H (Deuterium), ¹³C | Accurate quantification in complex matrices like biological fluids or food. nih.gov | GC-MS, LC-MS/MS |

Theoretical and Computational Investigations of 3 Methylfuran 2 Carbonitrile

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states and provides a quantitative understanding of reaction kinetics and thermodynamics.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that connects reactants and products. mdpi.com Locating and characterizing these transition states is a primary goal of computational reaction modeling. A true transition state is identified as a first-order saddle point on the potential energy surface, which computationally corresponds to having exactly one imaginary vibrational frequency. mdpi.com

Reaction pathway mapping involves tracing the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting the transition state down to the corresponding reactants and products. mdpi.com This ensures that a located transition state correctly links the desired chemical species. For 3-Methylfuran-2-carbonitrile, this could be applied to model reactions such as cycloadditions or nucleophilic additions to the nitrile group, identifying the precise geometric and electronic changes that occur during the transformation.

An energetic profile, often called a reaction coordinate diagram, plots the potential energy of a system as it progresses from reactants to products. researchgate.net These diagrams provide a visual representation of the thermodynamics (relative energies of reactants and products) and kinetics (the energy barrier, or activation energy) of a reaction. The activation energy (Ea) is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate.

By calculating the energies of reactants, transition states, intermediates, and products, a complete energetic profile can be constructed. chemrxiv.org This analysis provides quantitative insights into which reaction pathways are most favorable. For instance, in potential reactions involving this compound, computational analysis could determine whether a concerted or a stepwise mechanism is more likely by comparing the activation energies of the respective pathways. researchgate.netnih.gov

| Reaction Step | Species | Illustrative Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials (e.g., this compound + reagent) |

| 2 | Transition State 1 (TS1) | +25.0 | Energy barrier for the first step |

| 3 | Intermediate | +5.0 | A meta-stable species formed after TS1 |

| 4 | Transition State 2 (TS2) | +15.0 | Energy barrier for the second step |

| 5 | Products | -10.0 | Final products of the reaction |

Solvent Effects and Catalysis Modeling

Currently, there are no published studies that model the behavior of this compound in different solvents or its potential interactions within a catalytic environment. Such studies would be invaluable for predicting its reactivity, stability, and suitability for various chemical transformations. Computational methods, such as Density Functional Theory (DFT) combined with implicit and explicit solvent models, could provide significant insights.

Table 1: Hypothetical Data on Solvent Effects on this compound (Illustrative)

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

This table is for illustrative purposes only, demonstrating the type of data that could be generated from future computational studies.

Kinetic Modeling and Rate Constant Predictions (e.g., RRKM-ME Calculations)

The thermal stability and decomposition pathways of this compound remain uncharacterized. Kinetic modeling, including the use of Rice-Ramsperger-Kassel-Marcus (RRKM) theory and Master Equation (ME) analysis, would be essential to predict its rate constants under various temperature and pressure conditions. This information is critical for understanding its potential as a biofuel additive or its behavior in high-temperature industrial processes. While studies exist for the parent compound, 3-methylfuran (B129892), this data cannot be directly extrapolated to the nitrile derivative.

Conformational Analysis and Intermolecular Interactions

A detailed understanding of the three-dimensional structure and non-covalent interactions of this compound is fundamental to predicting its physical properties and how it interacts with other molecules. Conformational analysis would reveal the most stable geometries of the molecule, while studies on intermolecular interactions, such as hydrogen bonding and van der Waals forces, would elucidate its behavior in condensed phases and its potential for crystal engineering.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications As a Building Block and Intermediate in Organic Synthesis

Strategic Use in the Synthesis of Complex Heterocyclic Systems

The furan (B31954) nucleus within 3-Methylfuran-2-carbonitrile is a linchpin for creating intricate heterocyclic frameworks. The interplay between the methyl and nitrile substituents enables chemists to modulate the molecule's reactivity and direct synthetic outcomes, facilitating the assembly of valuable chemical entities.

The this compound scaffold is an excellent starting point for generating a wide array of substituted furan derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the furan ring itself can participate in various reactions, including electrophilic substitution and cycloadditions. The methyl group at the 3-position influences the regioselectivity of these reactions.

The synthesis of polysubstituted furans often involves annulation reactions where the furan ring is constructed from acyclic precursors. For instance, copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes provides a regioselective route to multisubstituted furans. Similarly, base-promoted domino reactions of β-keto compounds with vinyl dichlorides offer a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org While these methods build the furan ring, this compound serves as a pre-formed, functionalized core that can be further elaborated, bypassing the need to construct the ring from scratch.

The reactivity of the furan core is exemplified by the Diels-Alder reaction. Furan and its derivatives, such as 2-methylfuran, can act as dienes in [4+2] cycloadditions with various dienophiles. nih.govlatakia-univ.edu.sy The resulting oxa-norbornene adducts are valuable intermediates that can be converted into a range of other cyclic and acyclic compounds. The presence of the nitrile group in this compound would influence the electronics of the diene system, affecting the rate and selectivity of the cycloaddition.

Table 1: Representative Transformations for Furan Ring Functionalization

| Reaction Type | Reagents/Conditions | Potential Product from this compound |

|---|---|---|

| Hydrolysis of Nitrile | Acid or Base, H₂O | 3-Methylfuran-2-carboxylic acid |

| Reduction of Nitrile | LiAlH₄ or H₂, Catalyst | (3-Methylfuran-2-yl)methanamine |

| Diels-Alder Cycloaddition | Maleimide, Heat | Oxa-norbornene adduct |

This compound can serve as a key precursor for constructing fused aromatic systems, most notably benzo[b]furans. Benzo[b]furans are prevalent structural motifs in many natural products and pharmaceutically active compounds. nih.govmdpi.com Synthetic strategies to access these structures are numerous and varied, often involving the cyclization of suitably substituted phenols and acetylenes or other precursors. nih.govnih.govorganic-chemistry.org

One potential pathway to a benzo[b]furan derivative from this compound would involve a Diels-Alder reaction with a suitable dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). The initial cycloadduct can then undergo a series of transformations, including ring-opening and subsequent intramolecular cyclization and aromatization, to yield a highly substituted benzo[b]furan. The specific substitution pattern of the final product would be dictated by the nature of the dienophile and the reaction conditions employed. This approach leverages the diene character of the furan ring to build the carbocyclic portion of the benzofuran (B130515) system.

Alternative strategies for benzofuran synthesis include palladium-catalyzed reactions, such as the coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization. nih.gov While this does not directly use the furan ring as a starting material, the functionalities present in this compound could be chemically transformed into groups suitable for such cyclization strategies.

The furan ring is a well-established precursor for the synthesis of other heterocyclic systems, particularly nitrogen-containing heterocycles like pyridines. nih.govmsesupplies.com Ring transformation reactions can convert the furan core into a pyridine (B92270) ring, a process that is highly valuable in medicinal chemistry.

A common strategy involves a Diels-Alder reaction of the furan with a dienophile, followed by ring-opening, and subsequent condensation with an ammonia (B1221849) source to form the pyridine ring. baranlab.org For example, the reaction of a furan derivative with an electron-deficient alkene or alkyne can lead to a bicyclic intermediate. This intermediate, upon treatment with ammonia or its equivalent, can rearrange to form a substituted pyridine. The nitrile and methyl groups on the starting material, this compound, would ultimately become substituents on the newly formed pyridine ring, providing a direct entry into polysubstituted pyridines that might be difficult to access through other methods. nih.gov

Synthesis of Specialty Chemicals

Beyond complex heterocycles, this compound is a valuable starting material for the production of various specialty and fine chemicals. Its functional groups provide handles for diversification, making it an important intermediate in multi-step synthetic sequences.

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. Furan derivatives are important intermediates in this sector. mdpi.com For instance, 2-methylfuran, a related compound, is a significant organic raw material derived from biomass that can be converted into a variety of value-added chemicals and fuels. mdpi.com

This compound, with its additional functionalization, can be transformed into key intermediates. For example, hydrolysis of the nitrile group yields 3-methylfuran-2-carboxylic acid, a useful precursor for esters and amides with potential applications in materials science or as biologically active agents. The combination of the furan ring and the nitrile functionality makes it a precursor for compounds used in the development of dyes, polymers, and other advanced materials.

In modern drug discovery and materials science, the generation of compound libraries containing a wide range of structurally related molecules is crucial for screening and identifying new leads. Heterocyclic compounds are often used as core scaffolds upon which diversity can be built. sigmaaldrich.com

This compound is an ideal scaffold for this purpose. The nitrile group can be converted into various other functionalities (e.g., amides, amines, tetrazoles), while the furan ring can be modified through reactions at the C4 and C5 positions. This allows for the systematic creation of a library of related compounds from a single, readily accessible starting material. For example, a related scaffold, 6-cyanobenzo[b]furan-2-boronic acid pinacol (B44631) ester, has been identified as a useful 2-point scaffold for constructing compound libraries with benzofuran cores. nih.govresearchgate.net Similarly, this compound offers multiple points for chemical diversification, making it a valuable tool for combinatorial chemistry and the exploration of chemical space.

Precursors in Polymer and Material Science Applications

Furan derivatives are a significant class of renewable building blocks in polymer chemistry, often explored as bio-based alternatives to petroleum-derived phenyl compounds. copernicus.org The structural rigidity of the furan ring makes it an attractive component for creating high-performance polymers. While specific studies detailing the direct polymerization of this compound are not prominent in the literature, its potential as a precursor for valuable monomers can be projected through the chemical transformation of its nitrile and methyl functional groups.

The strategic conversion of these groups can yield monomers suitable for step-growth polymerization, such as polyesters and polyamides. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, and the methyl group could potentially be oxidized. If both groups were converted to carboxylic acids, a furan-dicarboxylic acid derivative would be formed, a class of monomers known to produce bio-based polyesters with properties comparable to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). copernicus.org

Alternatively, the reduction of the nitrile group to a primary amine would yield (3-methylfuran-2-yl)methanamine. This amine, especially if combined with a second amine or carboxylic acid functionality on the furan scaffold, could serve as a monomer for the synthesis of polyamides or polyimides. These transformations highlight the latent potential of this compound as a versatile precursor, from which a variety of tailored monomers for material science applications could be derived.

Derivatization Strategies to Expand Synthetic Utility

The synthetic value of this compound is significantly enhanced by the diverse reactivity of its three key components: the nitrile group, the methyl group, and the furan ring itself. Each of these sites can be selectively targeted to generate a wide array of derivatives, making the compound a versatile intermediate for the synthesis of more complex molecules.

Functional Group Interconversions on the Nitrile

The nitrile group is a cornerstone of organic synthesis due to its ability to be converted into several other important functional groups, primarily carboxylic acids and primary amines. These transformations allow for the integration of the 3-methylfuran (B129892) scaffold into a broader range of molecular architectures.

Hydrolysis to Carboxylic Acids: The carbon-nitrogen triple bond of the nitrile can be fully hydrolyzed to yield a carboxylic acid. This reaction can be performed under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis : Heating the nitrile under reflux with an aqueous acid, such as dilute hydrochloric acid, directly produces 3-methylfuran-2-carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially forms the carboxylate salt (e.g., sodium 3-methylfuran-2-carboxylate) and ammonia. chemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 3-methylfuran-2-carboxylic acid. libretexts.org

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine, (3-methylfuran-2-yl)methanamine, using several powerful reducing agents. youtube.com

Complex Metal Hydrides : Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, typically requiring an anhydrous ethereal solvent followed by an aqueous workup to yield the primary amine. youtube.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium. youtube.com It is often considered a more economical and scalable approach.

Borane Reagents : Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃·THF) or diisopropylaminoborane, also serve as effective reagents for reducing nitriles to amines. youtube.comnih.gov

The following table summarizes key interconversions of the nitrile functional group.

| Starting Functional Group | Reagent(s) | Product Functional Group | Product Compound Name |

| Nitrile | 1. NaOH (aq), Δ2. H₃O⁺ | Carboxylic Acid | 3-Methylfuran-2-carboxylic acid |

| Nitrile | H₃O⁺, Δ | Carboxylic Acid | 3-Methylfuran-2-carboxylic acid |

| Nitrile | 1. LiAlH₄2. H₂O | Primary Amine | (3-Methylfuran-2-yl)methanamine |

| Nitrile | H₂, Raney Ni or Pd/C | Primary Amine | (3-Methylfuran-2-yl)methanamine |

| Nitrile | BH₃·THF | Primary Amine | (3-Methylfuran-2-yl)methanamine |

Modifications at the Methyl Group and Furan Ring

Beyond the nitrile, the methyl group and the furan ring offer additional sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

Reactions of the Methyl Group: The methyl group at the C3 position is adjacent to the furan ring's π-system, giving it reactivity that can be exploited. Studies on the atmospheric degradation of 3-methylfuran have shown that hydrogen atom abstraction from the methyl group can occur, leading to oxidation products. copernicus.org This suggests that the methyl group can be converted into other functional groups, such as an aldehyde (3-furaldehyde), alcohol, or carboxylic acid, using appropriate synthetic oxidizing agents.

Reactions of the Furan Ring: The furan ring is an electron-rich heterocycle susceptible to various reactions.

Electrophilic Aromatic Substitution : The furan ring can undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com The regiochemical outcome is directed by the existing substituents. The oxygen atom and the C3-methyl group are electron-donating, while the C2-nitrile group is electron-withdrawing. The combined effect would likely direct incoming electrophiles to the C5 position, which is activated by the ring oxygen and less sterically hindered.

Addition and Cycloaddition Reactions : The diene character of the furan ring allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction. Furthermore, studies on the reaction of 3-methylfuran with atmospheric radicals (like OH and NO₃) show that the primary reaction pathway is the addition of the radical to the double bonds of the furan ring, which can be followed by ring-opening to form dicarbonyl compounds. copernicus.orgresearchgate.net This inherent reactivity provides a pathway to dearomatize the ring and generate highly functionalized, linear products.

The table below outlines potential modifications at the methyl group and furan ring.

| Reaction Site | Reaction Type | Potential Reagent(s) | Potential Product(s) |

| Methyl Group | Oxidation | Mild Oxidizing Agent (e.g., SeO₂) | 2-Cyano-3-furaldehyde |

| Furan Ring (C5) | Electrophilic Halogenation | Br₂, AlCl₃ | 5-Bromo-3-methylfuran-2-carbonitrile |

| Furan Ring (C5) | Electrophilic Nitration | HNO₃, H₂SO₄ | 3-Methyl-5-nitrofuran-2-carbonitrile |

| Furan Ring | Radical Addition/Ring Opening | OH radical | Acyclic dicarbonyl compounds |